molecular formula C7H10ClNS B14692153 Thiazole, 2-chloro-4-methyl-5-propyl- CAS No. 31784-84-6

Thiazole, 2-chloro-4-methyl-5-propyl-

Cat. No.: B14692153
CAS No.: 31784-84-6
M. Wt: 175.68 g/mol
InChI Key: QMTUCXGJDRIQSH-UHFFFAOYSA-N
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Description

Thiazole, 2-chloro-4-methyl-5-propyl-, is a substituted thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The substituents at positions 2 (chloro), 4 (methyl), and 5 (propyl) confer distinct physicochemical and biological properties. Thiazoles are widely studied due to their pharmacological versatility, including roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds . This compound’s structure aligns with bioactive thiazole derivatives, which often exhibit enhanced stability and target specificity compared to unsubstituted thiazoles .

Properties

CAS No.

31784-84-6

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-chloro-4-methyl-5-propyl-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-3-4-6-5(2)9-7(8)10-6/h3-4H2,1-2H3

InChI Key

QMTUCXGJDRIQSH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)Cl)C

Origin of Product

United States

Preparation Methods

Classical Thiazole Ring Formation Methods

Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents one of the most versatile and reliable methods for constructing the thiazole ring. For the preparation of 2-chloro-4-methyl-5-propyl-1,3-thiazole, this approach can be modified to incorporate the required substituents.

The synthesis typically begins with an appropriate α-haloketone and a thiourea or thiobenzamide derivative. A suitable adaptation for our target compound would employ 3-chloro-4-propyl-2-butanone (or its equivalent) reacting with an appropriate thioamide.

Reaction Component Reagent Function
α-Haloketone 3-Chloro-4-propyl-2-butanone Provides the 4-methyl and 5-propyl carbon framework
Thio Compound Thiourea or substituted thiobenzamide Forms the thiazole ring structure
Solvent Ethanol or methanol Reaction medium
Temperature 75-85°C Facilitates ring closure
Reaction Time 4-6 hours Allows for complete conversion

The process involves the condensation of the α-haloketone with the thio compound, followed by cyclization to form the thiazole ring. The resulting 2-amino-4-methyl-5-propyl-thiazole would then require further modification to introduce the chloro group at the 2-position.

Stepwise Synthesis via Key Intermediates

Synthesis via 2-Hydroxy-4-methyl-5-propyl-1,3-thiazole Intermediate

A particularly efficient approach involves the synthesis of 2-hydroxy-4-methyl-5-propyl-1,3-thiazole as a key intermediate, which can then be converted to the 2-chloro derivative through halogenation.

The synthesis pathway proceeds as follows:

  • Preparation of 3-thiocyanato-2-heptanone from 3,5-dichloro-2-heptanone by reaction with an inorganic thiocyanate (potassium, sodium, or ammonium thiocyanate)
  • Conversion of the thiocyanato ketone to 2-hydroxy-4-methyl-5-propyl-1,3-thiazole using aqueous mineral acid (preferably phosphoric acid)
  • Chlorination of the 2-hydroxy derivative to obtain the target 2-chloro-4-methyl-5-propyl-1,3-thiazole

This approach offers significant advantages in terms of yield and purity of the final product.

Table 1: Conditions for Intermediate Synthesis
Step Reagents Conditions Yield Reference
Preparation of 3-thiocyanato-2-heptanone 3,5-dichloro-2-heptanone, KSCN Acetone, reflux, 4h 93-96%
Conversion to 2-hydroxy thiazole 3-thiocyanato-2-heptanone, 85% H₃PO₄ 95-100°C, 30 min 95%
Chlorination 2-hydroxy thiazole, POCl₃ Chlorobenzene, 125-130°C 74-76%

Chlorination Methods for the 2-Position

The conversion of 2-hydroxy-4-methyl-5-propyl-1,3-thiazole to 2-chloro-4-methyl-5-propyl-1,3-thiazole can be achieved using various chlorinating agents. The most effective method involves the use of phosphoryl chloride in a halogenated aromatic solvent.

                  POCl₃
R-OH       ---------------→       R-Cl
          Chlorobenzene
          125-130°C, 2h

Where R represents the 4-methyl-5-propyl-1,3-thiazole scaffold.

Alternative chlorinating agents include thionyl chloride, phosphorus pentachloride, and phosphorus trichloride, although these typically provide lower yields compared to phosphoryl chloride.

One-Pot Synthesis Approaches

Direct Synthesis via Thiocyanato Ketone Cyclization

A more direct approach involves the conversion of 3-thiocyanato-2-heptanone to 2-chloro-4-methyl-5-propyl-1,3-thiazole in a single step by treatment with gaseous hydrogen chloride in an anhydrous organic solvent.

This method follows a general procedure applicable to related 2-chloro-4-methyl-5-alkyl-thiazoles:

Reagent/Parameter Specification Notes
Starting Material 3-Thiocyanato-2-heptanone Prepared from 3,5-dichloro-2-heptanone
Solvent Anhydrous ethyl acetate or butyl acetate Water-immiscible solvents preferred
Reagent Gaseous HCl Saturated solution
Temperature Below 10°C initially, then room temperature Temperature control critical
Workup Neutralization with sodium hydroxide pH adjustment to 6-7

The reaction is typically conducted by saturating a solution of the thiocyanato ketone in anhydrous ethyl acetate or butyl acetate with gaseous hydrogen chloride at low temperature, followed by standing at room temperature overnight. After workup and purification, yields of 61-75% can be achieved for related compounds, suggesting similar yields would be possible for 2-chloro-4-methyl-5-propyl-1,3-thiazole.

Alternative Synthetic Routes

Synthesis via Diazotization of 2-Amino-4-methyl-5-propyl-1,3-thiazole

An alternative approach involves the preparation of 2-amino-4-methyl-5-propyl-1,3-thiazole and its subsequent conversion to the 2-chloro derivative through diazotization followed by the Sandmeyer reaction.

The synthetic sequence would include:

  • Preparation of 2-amino-4-methyl-5-propyl-1,3-thiazole via Hantzsch synthesis
  • Diazotization using sodium nitrite in hydrochloric acid at 0-5°C
  • Treatment with cuprous chloride to effect the Sandmeyer reaction

This approach is well-documented for similar thiazole derivatives and can be adapted for the synthesis of 2-chloro-4-methyl-5-propyl-1,3-thiazole.

H₂N-Thiazole  →  [N₂⁺]-Thiazole  →  Cl-Thiazole
    NaNO₂, HCl      CuCl
    0-5°C           <40°C

Functionalization of 5-Position in Pre-formed 2-Chloro-4-methyl-thiazoles

Optimized Synthetic Procedure for 2-Chloro-4-methyl-5-propyl-1,3-thiazole

Based on the analysis of available methods, the most efficient procedure for preparing 2-chloro-4-methyl-5-propyl-1,3-thiazole appears to be a three-step process:

Preparation of 3-Thiocyanato-2-heptanone

To a solution of potassium thiocyanate (51.3 g, 0.513 mol) in acetone (500 ml), add 3,5-dichloro-2-heptanone (82.6 g, 0.5 mol). Heat the mixture under reflux with stirring for 4 hours. After cooling to room temperature, filter to remove precipitated potassium chloride and wash the filter cake with acetone. Evaporate the filtrate, dissolve the residue in benzene, and wash the benzene solution three times with water. Dry over sodium sulfate and distill off the benzene to obtain 3-thiocyanato-2-heptanone as a red oil. Expected yield: 93-96%.

Conversion to 2-Hydroxy-4-methyl-5-propyl-1,3-thiazole

Add 3-thiocyanato-2-heptanone (0.5 mol) to 85% phosphoric acid (90 ml) under stirring. Increase the temperature to 95°C in a water bath over about 1 hour, then stir for 30 minutes at 95-100°C. Cool the brown solution to 20°C and pour into water (165 ml). Collect the precipitated crystals by filtration after stirring for 30 minutes, wash neutral with water, and dry in vacuo at 60°C. Expected yield: 95%.

Chlorination to 2-Chloro-4-methyl-5-propyl-1,3-thiazole

Prepare a suspension of 2-hydroxy-4-methyl-5-propyl-1,3-thiazole (0.25 mol) in anhydrous chlorobenzene (132 ml) and heat to 100°C under stirring. Add phosphoryl chloride (76.6 g, 0.5 mol) over 30 minutes, then stir at 125-130°C until hydrogen chloride evolution ceases (approximately 2 hours). Cool to 20°C, pour onto ice (375 g), separate the phases, and extract the aqueous phase twice with chlorobenzene (50 ml each). Wash the combined chlorobenzene phases with water until acid-free, then with 5% sodium hydrogen carbonate solution. Evaporate under reduced pressure and fractionate the residue under vacuum to obtain 2-chloro-4-methyl-5-propyl-1,3-thiazole. Expected yield: 74-76%.

Analytical Characterization

The successful synthesis of 2-chloro-4-methyl-5-propyl-1,3-thiazole can be confirmed through various analytical methods. Typical characterization data for related compounds suggest the following expected properties:

Analytical Parameter Expected Result
Physical State Colorless to pale yellow oil
Boiling Point ~110-120°C (at 40 Pa)
Refractive Index (n²⁰ᴅ) ~1.55-1.56
¹H NMR Key Signals δ 0.9-1.0 (t, 3H, CH₃), 1.6-1.7 (m, 2H, CH₂), 2.3-2.4 (s, 3H, CH₃), 2.7-2.8 (t, 2H, CH₂)
GC Purity >95%

IR and NMR spectroscopy would be particularly useful for confirming the structure, with the IR spectrum showing characteristic bands for the C=N and C-Cl bonds, and the ¹³C NMR spectrum displaying signals for the five carbon atoms in the expected regions.

Chemical Reactions Analysis

Thiazole, 2-chloro-4-methyl-5-propyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Based on the search results, here's what is known about the applications of thiazole compounds, with a focus on "Thiazole, 2-chloro-4-methyl-5-propyl-":

Scientific Research Applications of Thiazoles

Thiazoles and their derivatives have a wide range of applications in scientific research, particularly in medicinal chemistry and materials science . Their unique structure allows them to be incorporated into various drug candidates and organic materials, often improving their biological activity or physical properties .

Anticancer Activity

  • Thiazole derivatives have demonstrated anticancer activity in several studies . For example, one thiazole-pyridine hybrid showed better anti-breast cancer efficacy than the standard drug 5-fluorouracil .
  • N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were tested against mouse and human lung adenocarcinoma cells, exhibiting strong selectivity against both cell lines .
  • Certain N-acylated 2-amino-5-benzyl-1,3-thiazoles have shown activity against human glioblastoma and human melanoma cells . The presence of a benzofuran ring may contribute to this activity .
  • Indole-linked thiazoles have exhibited promising anticancer potential and cell line selectivity. The presence of a methoxy group on the phenyl ring and fluorine substitution on the indole ring may be responsible for the activity .
  • Thiazole pyrimidine derivatives have been evaluated for antiproliferative activity against various human cancer cell lines. A chlorine group is essential for eliciting this activity .

Anticonvulsant Activity

  • Thiazole-bearing molecules have displayed anticonvulsant properties . For instance, one compound displayed the highest anticonvulsant properties, eliminating the tonic extensor phase and affording 100% protection .
  • Thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogues have been analyzed for anticonvulsant activity, with some displaying significant activity .
  • Some analogues showed significant anticonvulsant action, with a median effective dose lower than the standard medication, ethosuximide . A para-halogen-substituted phenyl attached to the thiazole ring appears important for this activity .

Synthesis and Preparation

  • Novel methods exist for the preparation of thiazole derivatives, including those with chloroalkyl groups . These methods often involve reacting halogenated ketones or aldehydes with thioformamide to form the thiazole ring .
  • Specific processes have been developed for preparing 4-methyl-5-(2-chloroalkyl)-thiazoles, which are useful as intermediates in synthesizing pharmaceutical compounds .

Specific Compound: 2-chloro-4-methyl-5-propyl-thiazole

  • The compound "Thiazole, 2-chloro-4-methyl-5-propyl-" is also known as 2-chloro-4-methyl-5-propyl-thiazole .
  • This compound can be synthesized as a colorless oil with a specific boiling point .
  • These compounds have applications as intermediates in the preparation of pharmaceuticals, particularly anticonvulsants and sedatives .

Potential Pharmaceutical Use

Mechanism of Action

The mechanism of action of Thiazole, 2-chloro-4-methyl-5-propyl- involves its interaction with specific molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and influence cellular pathways . The exact mechanism depends on the specific biological system and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Analogues

2-Phenyl-4-Trifluoromethyl Thiazole-5-Carboxamide
  • Substituents : Phenyl (C₆H₅) at position 2, trifluoromethyl (CF₃) at position 4, and carboxamide at position 3.
  • Activity : Demonstrated 48% anticancer activity against A-549, Bel7402, and HCT-8 cell lines. The chloro-substituted variant (4-chloro-2-methylphenyl amido) showed higher potency, emphasizing the role of halogenation in enhancing bioactivity .
  • Comparison : Unlike 2-chloro-4-methyl-5-propyl-thiazole, this derivative includes a carboxamide group, which improves solubility and binding affinity to kinase targets. The propyl group in the former may enhance lipophilicity, favoring membrane penetration.
Bisthiazole COX-2 Inhibitors
  • Substituents : Dual thiazole rings with diaryl substitutions.
  • Activity : Exhibited selective COX-2 inhibition, comparable to celecoxib (pyrazole-based NSAID). The thiazole ring’s bioisosteric equivalence to pyrazole/isoxazole enhances anti-inflammatory efficacy .
  • Comparison : 2-Chloro-4-methyl-5-propyl-thiazole lacks the bisthiazole scaffold but shares the chloro substituent, which may contribute to electron-withdrawing effects critical for enzyme inhibition.
Imidazole/Thiazole Carboxylic Acid MMP-2 Inhibitors
  • Substituents : Carboxylic acid group at position 5 (e.g., MMPI-1154).
  • Activity : Superior MMP-2 inhibition (IC₅₀ < 1 µM) compared to hydroxamic acid derivatives. Demonstrated cardioprotection in ischemia/reperfusion models .

Data Table: Key Properties and Activities of Thiazole Derivatives

Compound Substituents Biological Activity Key Finding(s) Reference
2-Chloro-4-methyl-5-propyl-thiazole Cl (C2), CH₃ (C4), C₃H₇ (C5) Under investigation (theoretical) Predicted lipophilicity (logP ≈ 3.2)
2-Phenyl-4-CF₃-thiazole-5-carboxamide C₆H₅ (C2), CF₃ (C4), CONHR (C5) Anticancer (48% inhibition) Chloro-substituted analogues enhance potency
Bisthiazole COX-2 inhibitor Dual thiazole rings Anti-inflammatory (COX-2 IC₅₀ = 0.1 µM) Bioisosteric equivalence to pyrazole
MMPI-1154 (imidazole-thiazole) Carboxylic acid (C5) MMP-2 inhibition, cardioprotection Reduced infarct size by 60% at 1 µM

Research Findings and Mechanistic Insights

Role of Halogenation

  • Chloro-substituted thiazoles (e.g., 2-chloro-4-methyl-5-propyl-thiazole) exhibit enhanced electrophilicity, improving interactions with nucleophilic enzyme residues. This aligns with findings where chloro-derivatives of thiazole-5-carboxamides showed superior anticancer activity .

Substituent Effects on Bioavailability

  • The propyl group at C5 enhances lipophilicity, which may improve tissue distribution but could limit aqueous solubility .

Comparative Efficacy in Enzyme Inhibition

  • Thiazole- and imidazole-carboxylic acids (e.g., MMPI-1154) outperform hydroxamic acid derivatives in MMP-2 inhibition due to stronger zinc-chelating capacity . While 2-chloro-4-methyl-5-propyl-thiazole lacks a chelating group, its chloro substituent may stabilize transition states in enzyme-substrate interactions.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4-methyl-5-propylthiazole derivatives, and how can reaction yields be maximized?

Methodological Answer: The synthesis of substituted thiazoles, including 2-chloro-4-methyl-5-propyl derivatives, often involves refluxing precursor compounds (e.g., pyrazoline-1-carbothioamides) with phenacyl bromides in ethanol. Yields (61–85%) depend on solvent polarity, reaction time, and stoichiometric ratios. For example, pyrazoline-clubbed thiazole hybrids were synthesized via ethanol reflux, with yields optimized by controlling temperature and reactant purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-chloro-4-methyl-5-propylthiazole derivatives?

Methodological Answer: Key techniques include:

  • Melting Point Analysis: Determines purity and crystallinity.
  • Elemental Analysis (EA): Validates molecular composition (C, H, N, S).
  • Gas Chromatography (GC): Resolves volatile analogs (e.g., 5-ethenyl-4-methylthiazole) with retention indices calibrated against standards .
  • HPLC: Used for non-volatile derivatives, as demonstrated in thiazole synthase product analysis .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity in thiazole derivatives?

Methodological Answer:

  • Agar Well Diffusion: Measures inhibitory zones (mm) against fungi/bacteria. Wells are filled with 0.1 mL test solution (10 mg/mL), and activity is compared to standards like streptomycin .
  • Tube Dilution Method: Determines minimum inhibitory concentrations (MICs) for bacterial strains using serial dilutions .

Advanced Research Questions

Q. How do proposed biosynthetic pathways for thiazole moieties in prokaryotes and eukaryotes differ, and what experimental approaches resolve these discrepancies?

Methodological Answer: In Bacillus subtilis, the thiazole ring is biosynthesized from tyrosine, cysteine, and 1-deoxy-D-xylulose via pyridoxal phosphate (PLP)-dependent or independent pathways . In yeasts, precursors include cysteine, glycine, and D-pentulose-5-phosphate, linked to the pentose phosphate pathway . To resolve contradictions:

  • Use isotopic labeling (e.g., ¹³C-cysteine) to track carbon/sulfur incorporation.
  • Perform mutant analysis to correlate gene knockouts with interrupted metabolic intermediates .

Q. How can QSAR models be applied to predict the biological activity of novel 2-chloro-4-methyl-5-propylthiazole analogs?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models utilize molecular descriptors (e.g., logP, HOMO-LUMO gaps) to correlate structure with activity. For example:

  • Antimicrobial QSAR: Hydrophobic substituents at the 4-position enhance membrane penetration, increasing activity against Candida spp. .
  • Antiplatelet QSAR: Electron-withdrawing groups (e.g., -Cl) improve binding to thromboxane receptors .

Q. What strategies enhance electron transport properties in thiazole-based polymers for organic electronics?

Methodological Answer:

  • Copolymerization: Incorporate electron-withdrawing units (e.g., fluorinated thienyl-benzodithiophene) to lower HOMO levels, improving charge mobility in organic solar cells .
  • All-Acceptor Design: Thiazole imide homopolymers achieve unipolar n-type transport in transistors by minimizing energetic disorder .

Q. What mechanisms underlie the broad-spectrum pharmacological activities of 2-chloro-4-methyl-5-propylthiazole derivatives?

Methodological Answer:

  • Anticancer Activity: Thiazoles inhibit topoisomerase II or tubulin polymerization, as seen in marine-derived analogs .
  • Antimicrobial Activity: Disruption of ergosterol biosynthesis (fungi) or cell wall synthesis (bacteria) via target enzyme inhibition .
  • Docking Studies: Molecular docking with cytochrome P450 or kinase domains identifies binding affinities for rational drug design .

Q. How should researchers address contradictions in reported metabolic origins of thiazole moieties across species?

Methodological Answer:

  • Comparative Enzymology: Purify thiazole synthases from prokaryotic (e.g., E. coli) and eukaryotic (e.g., S. cerevisiae) sources to compare substrate specificity .
  • Gene Clustering: Analyze genomic clusters (e.g., thi operon in bacteria) to identify conserved catalytic residues .

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